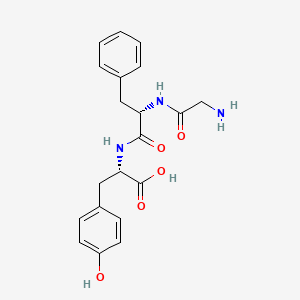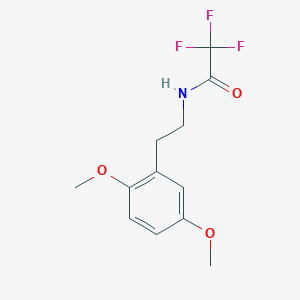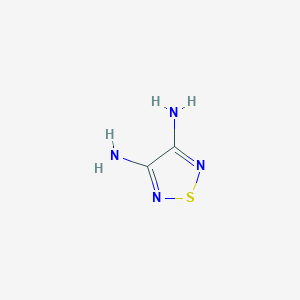
H-グリシン-フェニルアラニン-チロシン-OH
概要
説明
The compound H-Gly-phe-tyr-OH is a tripeptide consisting of glycine, phenylalanine, and tyrosine. Tripeptides like this one are often studied for their biological activities and potential therapeutic applications. The sequence of amino acids in this compound is glycine-phenylalanine-tyrosine, which can influence its chemical properties and biological functions.
科学的研究の応用
H-Gly-phe-tyr-OH: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzymatic processes.
Medicine: Explored for potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
作用機序
Target of Action
The primary target of the compound H-Gly-Phe-Tyr-OH is the μ-opioid receptor . This receptor plays a crucial role in pain perception and analgesia .
Mode of Action
H-Gly-Phe-Tyr-OH interacts with its target, the μ-opioid receptor, by binding to it . This binding triggers a series of biochemical reactions that lead to the desensitization of the receptor . The interaction mechanism is presumed to be similar to that of endogenous peptides .
Biochemical Pathways
It is known that the compound’s interaction with the μ-opioid receptor can lead to a cascade of biochemical reactions . These reactions could potentially involve various signaling pathways, ultimately leading to changes in cellular function .
Pharmacokinetics
It is suggested that the compound has a significant analgesic effect when administered in a dose range of 001 – 5 mg/kg . The analgesic effect of a single subcutaneous injection of H-Gly-Phe-Tyr-OH at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose . The magnitude and duration of the analgesic effect grow as the dose of H-Gly-Phe-Tyr-OH increases from 0.5 to 1.5 and 4.5 mg/kg .
Result of Action
The primary result of H-Gly-Phe-Tyr-OH’s action is its analgesic effect . It significantly prolongs the tail-flick latency in mice, indicating a reduction in pain perception . This effect is comparable to that of morphine hydrochloride at a dose of 1 mg/kg .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-phe-tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acid glycine is first attached to the resin. Subsequent amino acids, phenylalanine and tyrosine, are added one by one using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid’s amine group is removed using trifluoroacetic acid (TFA).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like H-Gly-phe-tyr-OH often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification steps such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
H-Gly-phe-tyr-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone or other oxidized products.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: The phenolic hydroxyl group of tyrosine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can oxidize the tyrosine residue.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like diazonium salts can react with the phenolic hydroxyl group.
Major Products
Oxidation: Products like dopaquinone and other oxidized derivatives.
Reduction: Reduced forms of the peptide or specific amino acid residues.
Substitution: Substituted tyrosine derivatives.
類似化合物との比較
H-Gly-phe-tyr-OH: can be compared to other tripeptides like H-Gly-phe-phe-OH and H-Gly-tyr-tyr-OH . While these compounds share similar structural features, the presence of tyrosine in H-Gly-phe-tyr-OH imparts unique properties, such as increased potential for oxidation and specific biological activities.
List of Similar Compounds
- H-Gly-phe-phe-OH
- H-Gly-tyr-tyr-OH
- H-Gly-phe-ala-OH
These comparisons highlight the unique chemical and biological properties of H-Gly-phe-tyr-OH , making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c21-12-18(25)22-16(10-13-4-2-1-3-5-13)19(26)23-17(20(27)28)11-14-6-8-15(24)9-7-14/h1-9,16-17,24H,10-12,21H2,(H,22,25)(H,23,26)(H,27,28)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMMIGULQSIRCD-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















